molecular formula C18H18N2O3 B1310771 Orantinib CAS No. 210644-62-5

Orantinib

Cat. No.: B1310771
CAS No.: 210644-62-5
M. Wt: 310.3 g/mol
InChI Key: NHFDRBXTEDBWCZ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Orantinib involves several steps, starting from commercially available starting materials. One of the synthetic routes includes the preparation of 3-methyleneoxindole, which is then modified to introduce the 2-(2-carboxyethyl)-3,5-dimethylpyrrol-3-yl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce production costs .

Chemical Reactions Analysis

Orantinib undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Clinical Applications

Orantinib has been studied in multiple clinical trials across various cancers, including:

  • Hepatocellular Carcinoma : A significant focus of research has been on the efficacy of this compound in combination with transcatheter arterial chemoembolization (TACE) for patients with unresectable hepatocellular carcinoma. A phase III trial indicated that this compound did not significantly improve overall survival compared to placebo, leading to the termination of this trial due to futility .
  • Lung Cancer : Trials have explored the use of this compound in lung cancer treatment, assessing its safety and efficacy in inhibiting tumor growth and metastasis.
  • Breast Cancer and Prostate Cancer : Investigations into this compound's effectiveness in breast and prostate cancers have also been conducted, focusing on its role in blocking angiogenic pathways that facilitate tumor growth .
  • Gastric and Kidney Cancers : Similar studies have sought to evaluate this compound's impact on gastric and kidney cancers, contributing to its profile as a multi-targeted therapeutic agent .

Efficacy and Safety Profiles

The safety profile of this compound has been assessed through various clinical trials. Common adverse effects observed include:

  • Elevated Liver Enzymes : Increased levels of aspartate aminotransferase and alanine aminotransferase were noted among patients receiving this compound.
  • Oedema and Ascites : Fluid retention issues were prevalent, impacting patient quality of life.
  • Hypertension : A notable proportion of patients experienced elevated blood pressure during treatment .

Summary of Clinical Trials

A summary table detailing key clinical trials involving this compound is provided below:

Trial NameIndicationPhaseOutcome
ORIENTAL TrialHepatocellular CarcinomaIIITerminated due to lack of improvement in overall survival compared to placebo .
Lung Cancer StudiesLung CancerIIOngoing investigations into efficacy; results pending publication.
Breast Cancer TrialsBreast CancerIIEvaluating safety and efficacy; results pending publication.
Gastric Cancer TrialsGastric CancerI/IIEarly-phase trials assessing response rates; data not yet fully published.

Comparison with Similar Compounds

Orantinib is unique in its ability to target multiple receptor tyrosine kinases simultaneously, which distinguishes it from other similar compounds. Some of the similar compounds include:

These compounds share similar mechanisms of action but differ in their specific targets and clinical applications, highlighting the uniqueness of this compound in its broad-spectrum activity .

Biological Activity

Orantinib, also known as TSU-68 or SU6668, is a small molecule that functions primarily as a receptor tyrosine kinase inhibitor. It targets several key receptors involved in angiogenesis and tumor growth, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR) . This compound has been investigated for its potential therapeutic effects in various cancers, notably hepatocellular carcinoma (HCC) and other solid tumors.

This compound exhibits its biological activity through the inhibition of specific signaling pathways that are crucial for tumor angiogenesis and proliferation. The following points summarize its mechanism:

  • Receptor Inhibition : this compound demonstrates competitive inhibition of ATP binding to PDGFRβ, FGFR1, and Flk1 with a Ki value of 8 nM, indicating its potency .
  • Signal Transduction Interference : By inhibiting these receptors, this compound disrupts downstream signaling pathways, including MAPK/ERK and PI3K/AKT pathways, which are vital for cell survival and proliferation .
  • In Vitro and In Vivo Efficacy : Studies have shown that this compound can inhibit receptor tyrosine phosphorylation and mitogenesis in cellular systems. In animal models, it has demonstrated significant tumor growth inhibition across various cancer types, including glioma and melanoma .

Phase 3 Trials in Hepatocellular Carcinoma

This compound has been evaluated in several clinical trials, particularly for HCC. A notable trial was a randomized, double-blind, placebo-controlled study assessing the efficacy of this compound combined with transcatheter arterial chemoembolization (TACE) in patients with unresectable HCC.

Key Findings:

  • Study Design : The trial involved 889 patients assigned to receive either this compound (200 mg twice daily) or placebo alongside TACE .
  • Primary Endpoint : The primary endpoint was overall survival (OS). However, the study was terminated due to an interim analysis indicating futility; there was no significant difference in median OS between the this compound group (31.1 months) and the placebo group (32.3 months) .
  • Adverse Events : Common adverse events included elevated liver enzymes (aspartate aminotransferase and alanine aminotransferase), hypertension, and edema. Serious adverse events were reported more frequently in the this compound group compared to placebo .

Other Cancer Types

This compound has also been investigated for its effects on various other cancers such as lung cancer, breast cancer, gastric cancer, kidney cancer, and prostate cancer . However, detailed results from these studies are less frequently published compared to those focusing on HCC.

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study Cancer Type Treatment Regimen Median OS (months) Adverse Events
ORIENTAL TrialHepatocellular CarcinomaThis compound + TACE vs Placebo + TACE31.1 vs 32.3Elevated liver enzymes, hypertension
Various TrialsMultiple CancersThis compound monotherapyNot specifiedVariable; often includes fatigue and liver enzyme elevation

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Orantinib, and how do they influence experimental design in oncology research?

this compound is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR2, PDGFRβ, and FGFR1, as demonstrated by its inhibition of autophosphorylation (Ki = 8 nM for PDGFRβ) . Researchers should prioritize assays evaluating these targets in endothelial and tumor cell lines to assess anti-angiogenic and anti-proliferative effects. Experimental designs must include dose-response studies using IC50 values (e.g., 0.03–10 μM for VEGF-stimulated HUVECs) and validate selectivity via counter-screens against non-target kinases (e.g., EGFR, IGF-1R) to avoid off-target confounding .

Q. How should researchers determine optimal dosing regimens for this compound in preclinical models?

Preclinical dosing should account for pharmacokinetic parameters such as oral bioavailability and plasma half-life. Studies in xenograft models typically use 50–100 mg/kg/day orally, with efficacy assessed via tumor volume regression and immunohistochemical analysis of microvessel density (MVD) . Parallel monitoring of toxicity (e.g., weight loss, organ histopathology) is critical to establish a therapeutic window.

Q. What in vitro and in vivo models are most relevant for studying this compound’s anti-angiogenic effects?

In vitro:

  • HUVEC migration/proliferation assays under VEGF stimulation.
  • PDGFRβ-overexpressing NIH-3T3 cells to assess PDGF pathway inhibition. In vivo:
  • Subcutaneous xenografts (e.g., colorectal or hepatocellular carcinoma) with high PDGFRβ/FGFR1 expression.
  • Matrigel plug assays to quantify neovascularization .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between preclinical and clinical efficacy data for this compound?

Contradictions often arise from differences in tumor microenvironment complexity or patient stratification. For example, Phase II trials in hepatocellular carcinoma showed limited monotherapy efficacy despite strong preclinical data . To address this:

  • Conduct co-clinical trials using patient-derived xenografts (PDX) mirroring clinical populations.
  • Integrate pharmacodynamic biomarkers (e.g., plasma VEGF levels, tumor phospho-PDGFRβ levels) to verify target engagement .
  • Apply principal contradiction analysis to identify dominant factors (e.g., compensatory signaling via non-target kinases) influencing outcomes .

Q. What methodological strategies optimize this compound’s combination with other therapies (e.g., chemotherapy, immunotherapy)?

Synergy studies require factorial experimental designs to evaluate additive vs. antagonistic effects:

  • Isobologram analysis quantifies drug interactions.
  • Prioritize combinations targeting non-overlapping pathways (e.g., this compound + immune checkpoint inhibitors to block angiogenesis and PD-1/PD-L1).
  • Use time-staggered dosing in vivo to mitigate toxicity (e.g., this compound administered after chemotherapy to reduce myelosuppression) .

Q. How can researchers address variability in this compound’s pharmacokinetic (PK) profiles across preclinical species and humans?

  • Perform allometric scaling using preclinical PK data (e.g., clearance, volume of distribution) to predict human parameters.
  • Validate predictions via physiologically based pharmacokinetic (PBPK) modeling , incorporating species-specific cytochrome P450 metabolism data.
  • In clinical trials, use therapeutic drug monitoring (TDM) to adjust doses based on individual AUC (area under the curve) .

Q. What experimental frameworks are recommended for identifying biomarkers of this compound resistance?

  • Longitudinal multi-omics profiling : Compare baseline vs. post-treatment tumor samples using RNA-seq, phospho-proteomics, and exome sequencing to uncover adaptive mutations (e.g., FGFR1 gatekeeper mutations) or pathway reactivation.
  • Functional CRISPR screens to pinpoint genes modulating sensitivity (e.g., VEGFR2 regulators) .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting results in this compound’s inhibition of c-Kit in acute myeloid leukemia (AML)?

c-Kit inhibition data vary due to differential isoform expression (e.g., wild-type vs. mutant c-Kit D816V). To resolve this:

  • Use isoform-specific cellular models (e.g., Ba/F3 cells expressing D816V c-Kit).
  • Perform biochemical kinase assays with purified c-Kit variants to quantify this compound’s potency (e.g., IC50 shifts) .

Q. What statistical approaches are appropriate for evaluating this compound’s efficacy in heterogeneous tumor models?

  • Mixed-effects models account for intra-tumor variability (e.g., spatial differences in MVD).
  • Bayesian adaptive designs in clinical trials to dynamically allocate patients to optimal dose cohorts .

Q. Data Reporting Standards

Q. How should researchers document this compound’s experimental data to ensure reproducibility?

Follow guidelines from the CONSORT statement for preclinical studies:

  • Report raw data (e.g., tumor measurements, kinase inhibition curves) in supplementary files.
  • Disclose batch-specific variability in drug formulation (e.g., solubility, purity).
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Properties

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017164
Record name 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210644-62-5, 252916-29-3
Record name SU6668
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orantinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Alternatively, a mixture of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)-propionic acid (10 g, 51 mmol), 2-oxindole (6.5 g, 49 mmol) and sodium hydroxide (40 g, 58 mmol) dissolved in 50 ml of water was stirred at 50° C. for 4 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate acidified with to pH 3 with 12 N hydrochloric acid. The solid which precipitated was collected by vacuum filtration, washed with 10 ml of water and dried under vacuum overnight. The crude solid slurry washed with hot ethanol twice. The solid was then collected by vacuum filtration, washed with 10 ml of ethanol and dried under vacuum to give 13.8 g (91%) of 3-[2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl]-propionic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Orantinib
Reactant of Route 3
Orantinib
Reactant of Route 4
Orantinib
Reactant of Route 5
Orantinib
Reactant of Route 6
Orantinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.